Functional Antagonism vs. CPI-444
A2A receptor antagonist 2 (Compound 57) demonstrates functional A2AR antagonism with an IC50 of 8.3 ± 0.4 nM in cAMP assays conducted at 40 nM NECA [1]. Critically, the compound retains measurable antagonistic activity (IC50 = 179.6 nM) at 1 μM NECA—a concentration that mimics the high-adenosine environment of the tumor microenvironment. Under the same high-NECA assay condition, the clinical-stage A2AR antagonist CPI-444 exhibits an IC50 of 86.5 nM at standard NECA levels, but direct comparative data at 1 μM NECA are not reported in the primary literature . The ~10.4-fold potency advantage of A2A receptor antagonist 2 over CPI-444 at standard NECA concentrations (8.3 nM vs. 86.5 nM) [2] suggests superior competitive displacement capacity that may translate to enhanced functional antagonism in adenosine-rich pathological environments.
| Evidence Dimension | Functional antagonism IC50 (cAMP assay) |
|---|---|
| Target Compound Data | 8.3 ± 0.4 nM (at 40 nM NECA); 179.6 nM (at 1 μM NECA) |
| Comparator Or Baseline | CPI-444: IC50 = 86.5 nM (at standard NECA concentration); high-NECA data not reported |
| Quantified Difference | ~10.4-fold more potent at standard NECA concentration; high-NECA retention data available for target compound only |
| Conditions | cAMP functional assay; NECA used as competitive agonist; 40 nM and 1 μM NECA conditions |
Why This Matters
This differentiation informs selection for immuno-oncology research applications requiring A2AR blockade in adenosine-rich tumor microenvironment models, where conventional antagonists may fail due to competitive displacement.
- [1] Yu F, Zhu C, Ze S, et al. Design, Synthesis, and Bioevaluation of 2-Aminopteridin-7(8H)-one Derivatives as Novel Potent Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. J Med Chem. 2022;65(5):4367-4386. View Source
- [2] Clerigues.net / Fudan University Research Summary. Recent progress in the discovery of novel A2AR antagonists by Yonghui Wang's group. 2022. View Source
